molecular formula C7H15N B13350172 ((1R,2S)-2-Isopropylcyclopropyl)methanamine

((1R,2S)-2-Isopropylcyclopropyl)methanamine

Cat. No.: B13350172
M. Wt: 113.20 g/mol
InChI Key: CQEXROJAJIAKFV-BQBZGAKWSA-N
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Description

((1R,2S)-2-Isopropylcyclopropyl)methanamine: is a chiral amine with a cyclopropyl ring substituted with an isopropyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-2-Isopropylcyclopropyl)methanamine typically involves the stereoselective reduction of a precursor compound. One common method is the reductive amination of a cyclopropyl ketone with an amine source under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These processes utilize metal catalysts such as platinum or palladium supported on carbon, and the reactions are carried out under high-pressure hydrogenation conditions to ensure high yields and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: ((1R,2S)-2-Isopropylcyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals. Its unique stereochemistry makes it valuable for creating enantiomerically pure substances .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It can be used as a ligand in binding studies to understand protein-ligand interactions.

Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active amines. It is investigated for its potential use in developing new drugs for treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ((1R,2S)-2-Isopropylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methanamine group on the cyclopropyl ring. This combination of features makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring specific stereochemical configurations .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

[(1R,2S)-2-propan-2-ylcyclopropyl]methanamine

InChI

InChI=1S/C7H15N/c1-5(2)7-3-6(7)4-8/h5-7H,3-4,8H2,1-2H3/t6-,7-/m0/s1

InChI Key

CQEXROJAJIAKFV-BQBZGAKWSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]1CN

Canonical SMILES

CC(C)C1CC1CN

Origin of Product

United States

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